molecular formula C9H11NO B184477 N,2-Dimethylbenzamide CAS No. 2170-09-4

N,2-Dimethylbenzamide

Cat. No.: B184477
CAS No.: 2170-09-4
M. Wt: 149.19 g/mol
InChI Key: OABGZRFNYNFHCS-UHFFFAOYSA-N
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Description

N,2-Dimethylbenzamide is an organic compound with the molecular formula C9H11NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethylbenzamide can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N,2-Dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dimethylbenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N,2-Dimethylbenzamide can be compared with other similar compounds such as:

    N,N-Dimethylbenzamide: Similar in structure but with different substitution patterns.

    N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).

    N-Methylbenzamide: A simpler derivative with only one methyl group on the amide nitrogen.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABGZRFNYNFHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176087
Record name N-Methyl-2-toluamide
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-09-4
Record name N,2-Dimethylbenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=2170-09-4
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Record name N-Methyl-2-toluamide
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Record name 2170-09-4
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Record name N-Methyl-2-toluamide
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Record name N-methyl-2-toluamide
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Record name N-METHYL-2-TOLUAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the benzo[c]phenanthridine skeleton in medicinal chemistry, and how can N-Methyl-o-toluamide be utilized in its synthesis?

A1: The benzo[c]phenanthridine skeleton represents a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. A study demonstrated a novel synthetic route for this scaffold starting from readily available N-Methyl-o-toluamide. This method utilizes a seven-step sequence involving radical cyclization as a key step, highlighting the potential of N-Methyl-o-toluamide as a valuable starting material for synthesizing diversely functionalized benzo[c]phenanthridine derivatives for further biological evaluation.

Q2: Can you provide details on the reported biological activity of compounds derived from N-Methyl-o-toluamide?

A2: Research showed that an indenoisoquinolinone derivative synthesized from N-Methyl-o-toluamide exhibited excellent cytotoxicity against the HCT 15 human tumor cell line (IC50 = 0.002 µg/mL). This finding emphasizes the potential of N-Methyl-o-toluamide as a starting point for developing new anticancer agents.

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